1-Palmitoyl Lysophosphatidic Acid (sodium salt)
1-Palmitoyl Lysophosphatidic Acid (sodium salt)
1-Palmitoyl lysophosphatidic acid (1-Palmitoyl LPA) is a LPA analog containing palmitic acid at the sn-1 position. LPA binds to one of five different G protein-coupled receptors (GPCRs) to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. In addition to playing a role in the aforementioned biological responses, 1-palmitoyl LPA enhances the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of Pseudomonas aeruginosa, a pathogen associated with pulmonary disease and pneumonia, via binding both Ca
Brand Name:
Vulcanchem
CAS No.:
17618-08-5
VCID:
VC0109350
InChI:
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Molecular Formula:
C19H37Na2O7P
Molecular Weight:
454.451
1-Palmitoyl Lysophosphatidic Acid (sodium salt)
CAS No.: 17618-08-5
Reference Standards
VCID: VC0109350
Molecular Formula: C19H37Na2O7P
Molecular Weight: 454.451
CAS No. | 17618-08-5 |
---|---|
Product Name | 1-Palmitoyl Lysophosphatidic Acid (sodium salt) |
Molecular Formula | C19H37Na2O7P |
Molecular Weight | 454.451 |
IUPAC Name | sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |
Standard InChI | InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |
Standard InChIKey | HKLKSZPQSFPBDE-JPKZNVRTSA-L |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Description | 1-Palmitoyl lysophosphatidic acid (1-Palmitoyl LPA) is a LPA analog containing palmitic acid at the sn-1 position. LPA binds to one of five different G protein-coupled receptors (GPCRs) to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. In addition to playing a role in the aforementioned biological responses, 1-palmitoyl LPA enhances the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of Pseudomonas aeruginosa, a pathogen associated with pulmonary disease and pneumonia, via binding both Ca |
Synonyms | 1-Palmitoyl LPA |
Reference | 1.Noguchi, K.,Ishii, S., and Shimizu, T. Identification of p2y9/GPR23 as a novel G protein-coupled receptor for lysophosphatidic acid, structurally distant from the Edg family. The Journal of Biological Chemisty 278(28), 25600-25606 (2003). |
PubChem Compound | 91885979 |
Last Modified | Nov 12 2021 |
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